An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological interactions of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine. This information is critical for its application in research and drug development.
Physicochemical Properties
The physicochemical properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine are essential for understanding its behavior in biological systems and for formulation development. The available data, including experimental and predicted values, are summarized below. It is important to note that some data points are for closely related analogs and are specified as such.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₄H₁₂N₂ | - | - |
| Molecular Weight | 208.26 g/mol | - | - |
| Melting Point | 144-145 °C | Experimental | For 2-(p-Tolyl)imidazo[1,2-a]pyridine. |
| Boiling Point | Not available | - | - |
| Solubility | Soluble in organic solvents. | General observation | Specific quantitative data in various solvents is not readily available. |
| pKa | 6.77 | Predicted | - |
| LogP | 3.61814 | Predicted | For the analog 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. |
Experimental Protocols
Synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the one-pot reaction of a substituted 2-aminopyridine with a substituted acetophenone. The following protocol is adapted from established procedures for similar compounds[1][2][3][4][5][6].
Materials:
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2-Aminopyridine
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4-Methylacetophenone
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1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) or another suitable brominating agent
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Sodium carbonate (Na₂CO₃)
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Diethyl ether (Et₂O) or other suitable extraction solvent
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Silica gel for chromatography
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Petroleum ether and Ethyl acetate (EtOAc) for chromatography
Procedure:
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Bromination of Acetophenone: In a well-ventilated fume hood, slowly add 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) to 4-methylacetophenone with continuous stirring at room temperature. The reaction is typically exothermic.
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Reaction with 2-Aminopyridine: To the reaction mixture, add sodium carbonate (Na₂CO₃) and 2-aminopyridine. Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: Once the reaction is complete, extract the mixture with diethyl ether. The organic layer contains the desired product.
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Purification: Concentrate the ethereal layer using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
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Characterization: The purified 2-(4-Methylphenyl)imidazo[1,2-a]pyridine can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Physicochemical Property Determination
Standard experimental protocols for determining the key physicochemical properties are outlined below.
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Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
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Solubility: The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
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pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at the half-equivalence point.
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LogP Determination: The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Biological Activity and Signaling Pathways
While specific signaling pathways for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine are not extensively documented, the imidazo[1,2-a]pyridine core is a well-established pharmacophore. A prominent example is Zolpidem, a widely used hypnotic agent, which is a positive allosteric modulator of the GABA-A receptor. It is plausible that 2-(4-Methylphenyl)imidazo[1,2-a]pyridine and its derivatives may exhibit similar interactions with the GABA-A receptor complex.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Positive allosteric modulators like Zolpidem bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. Zolpidem shows selectivity for GABA-A receptor subtypes containing the α1 subunit.[7][8][9][10][11]
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 11. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
